(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid
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Overview
Description
(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid is a complex organic compound known for its unique structural features and significant biological activities. This compound is characterized by a phenylpropanoid backbone linked to a glycosylated moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid typically involves multiple steps, including the formation of the phenylpropanoid backbone and subsequent glycosylation. The phenylpropanoid backbone can be synthesized through a series of reactions, such as aldol condensation and reduction. Glycosylation is achieved using glycosyl donors and acceptors under specific conditions, often involving catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The double bond in the phenylpropanoid backbone can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated phenylpropanoid derivatives.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is used in assays to investigate its effects on cellular pathways and its ability to scavenge free radicals.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its antioxidant properties make it a candidate for developing treatments for oxidative stress-related diseases.
Industry
In the industrial sector, this compound is used in the formulation of cosmetic products due to its potential skin-protective effects. It is also investigated for its role in food preservation as a natural antioxidant.
Mechanism of Action
The mechanism of action of (Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid involves its interaction with various molecular targets. The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exerting antioxidant effects. Additionally, this compound can modulate signaling pathways involved in inflammation, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Caffeic acid: Another phenylpropanoid with antioxidant properties.
Chlorogenic acid: A phenylpropanoid ester with similar antioxidant and anti-inflammatory effects.
Ferulic acid: Known for its antioxidant activity and presence in plant cell walls.
Uniqueness
(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid is unique due to its glycosylated structure, which enhances its solubility and bioavailability. This structural feature distinguishes it from other phenylpropanoids and contributes to its diverse biological activities.
Properties
Molecular Formula |
C15H18O8 |
---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-3-/t10-,12-,13+,14-,15?/m1/s1 |
InChI Key |
LJFYQZQUAULRDF-FHKYBOEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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